molecular formula C28H40N2O3 B14145252 N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 79102-63-9

N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide

Katalognummer: B14145252
CAS-Nummer: 79102-63-9
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: JWLPAGQGWMIDDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of both a dodecylphenyl and an ethoxyphenyl group attached to an oxalamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide typically involves the reaction of 4-dodecylaniline with 2-ethoxyaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-dodecylaniline and 2-ethoxyaniline.

    Step 2: Reaction of the amines with oxalyl chloride to form the oxalamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide to its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N1-(4-Dodecylphenyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(4-Dodecylphenyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(4-Dodecylphenyl)-N2-(2-fluorophenyl)oxalamide

Uniqueness

N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide is unique due to the presence of both dodecyl and ethoxy groups, which impart specific chemical and physical properties. These properties make it suitable for a range of applications that similar compounds may not be able to fulfill.

Eigenschaften

CAS-Nummer

79102-63-9

Molekularformel

C28H40N2O3

Molekulargewicht

452.6 g/mol

IUPAC-Name

N-(4-dodecylphenyl)-N'-(2-ethoxyphenyl)oxamide

InChI

InChI=1S/C28H40N2O3/c1-3-5-6-7-8-9-10-11-12-13-16-23-19-21-24(22-20-23)29-27(31)28(32)30-25-17-14-15-18-26(25)33-4-2/h14-15,17-22H,3-13,16H2,1-2H3,(H,29,31)(H,30,32)

InChI-Schlüssel

JWLPAGQGWMIDDL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2OCC

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.